tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group and ester functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanol: A related compound with similar structural features.
4-Amino-3-(propan-2-yloxy)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Piperidine carboxylates: Compounds with similar piperidine ring structures and ester functional groups.
Uniqueness
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C21H34N2O3 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-propan-2-yloxyphenyl)-2-ethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C21H34N2O3/c1-7-17-12-16(10-11-23(17)20(24)26-21(4,5)6)15-8-9-18(22)19(13-15)25-14(2)3/h8-9,13-14,16-17H,7,10-12,22H2,1-6H3 |
InChI Key |
CWUKJEYJDUIJPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)N)OC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.